Cas no 259191-92-9 (Methyl 2-3-(Chlorosulfonyl)phenylacetate)

Methyl 2-[3-(Chlorosulfonyl)phenyl]acetate is a versatile intermediate in organic synthesis, primarily used in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its key functional groups—the chlorosulfonyl and ester moieties—enable further derivatization, such as sulfonamide formation or hydrolysis to carboxylic acids. The compound exhibits high reactivity, facilitating efficient incorporation into complex molecular architectures. Its stability under controlled conditions ensures reliable handling in synthetic workflows. The presence of both electrophilic (chlorosulfonyl) and nucleophilic (ester) sites allows for selective transformations, making it valuable for multi-step syntheses. Proper storage in anhydrous environments is recommended to prevent hydrolysis of the sulfonyl chloride group.
Methyl 2-3-(Chlorosulfonyl)phenylacetate structure
259191-92-9 structure
Product Name:Methyl 2-3-(Chlorosulfonyl)phenylacetate
CAS No:259191-92-9
MF:C9H9ClO4S
MW:248.683360815048
MDL:MFCD19200168
CID:2146914
PubChem ID:23388821
Update Time:2025-10-28

Methyl 2-3-(Chlorosulfonyl)phenylacetate Chemical and Physical Properties

Names and Identifiers

    • methyl [3-(chlorosulfonyl)phenyl]acetate
    • EN300-218549
    • CS-0527013
    • AKOS006337113
    • SCHEMBL2768397
    • Methyl 2-(3-chlorosulfonylphenyl)acetate
    • Methyl 2-(3-chlorosulfonyl-phenyl)acetate
    • DB-308173
    • methyl 2-(3-(chlorosulfonyl)phenyl)acetate
    • 259191-92-9
    • methyl 2-[3-(chlorosulfonyl)phenyl]acetate
    • JKA19192
    • BPDSHHYIJSBWPL-UHFFFAOYSA-N
    • methyl2-[3-(chlorosulfonyl)phenyl]acetate
    • methyl[3-(chlorosulfonyl)phenyl]acetate
    • Methyl 2-3-(Chlorosulfonyl)phenylacetate
    • MDL: MFCD19200168
    • Inchi: 1S/C9H9ClO4S/c1-14-9(11)6-7-3-2-4-8(5-7)15(10,12)13/h2-5H,6H2,1H3
    • InChI Key: BPDSHHYIJSBWPL-UHFFFAOYSA-N
    • SMILES: ClS(C1=CC=CC(=C1)CC(=O)OC)(=O)=O

Computed Properties

  • Exact Mass: 247.9910076g/mol
  • Monoisotopic Mass: 247.9910076g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 68.8Ų

Methyl 2-3-(Chlorosulfonyl)phenylacetate Pricemore >>

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Methyl 2-3-(Chlorosulfonyl)phenylacetate Related Literature

Additional information on Methyl 2-3-(Chlorosulfonyl)phenylacetate

Professional Introduction to Methyl 2-3-(Chlorosulfonyl)phenylacetate (CAS No. 259191-92-9)

Methyl 2-3-(Chlorosulfonyl)phenylacetate (CAS No. 259191-92-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, serves as a valuable intermediate in the synthesis of various bioactive molecules. The presence of both the chlorosulfonyl and phenylacetate moieties makes it a versatile building block for developing novel therapeutic agents.

The chlorosulfonyl group, a key functional moiety in Methyl 2-3-(Chlorosulfonyl)phenylacetate, is known for its reactivity and ability to participate in various chemical transformations. This property has made it a focal point in synthetic chemistry, particularly in the design of sulfonamide derivatives, which are widely used in medicinal chemistry due to their broad spectrum of biological activities. The phenylacetate part of the molecule contributes to its solubility and stability, making it an ideal candidate for further functionalization.

In recent years, Methyl 2-3-(Chlorosulfonyl)phenylacetate has been extensively studied for its potential applications in drug discovery. Researchers have leveraged its structural framework to develop compounds with enhanced pharmacological properties. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes and receptors involved in inflammatory and infectious diseases. The ability to modify the chlorosulfonyl group allows for fine-tuning of the compound's activity, making it a valuable tool in high-throughput screening programs.

The synthesis of Methyl 2-3-(Chlorosulfonyl)phenylacetate involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the preparation of a chlorosulfonated intermediate, followed by condensation with phenylacetic acid derivatives. This method underscores the importance of Methyl 2-3-(Chlorosulfonyl)phenylacetate as a synthetic precursor, enabling access to a diverse array of structurally complex molecules.

Numerous studies have demonstrated the versatility of Methyl 2-3-(Chlorosulfonyl)phenylacetate in medicinal chemistry. For example, researchers have utilized this compound to develop novel sulfonamides with potent antimicrobial and anti-inflammatory effects. The chlorosulfonyl group's ability to form hydrogen bonds and interact with biological targets has been particularly exploited in designing molecules with improved binding affinity and selectivity. These findings underscore the compound's significance in the development of next-generation therapeutics.

The chemical properties of Methyl 2-3-(Chlorosulfonyl)phenylacetate, including its stability under various conditions and compatibility with different reaction protocols, make it an attractive choice for industrial applications. Its role as an intermediate in pharmaceutical synthesis has led to increased demand for this compound in research laboratories worldwide. As synthetic methodologies continue to evolve, Methyl 2-3-(Chlorosulfonyl)phenylacetate is expected to remain a cornerstone in the development of innovative drug candidates.

In conclusion, Methyl 2-3-(Chlorosulfonyl)phenylacetate(CAS No. 259191-92-9) is a multifaceted compound with significant implications in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing novel bioactive molecules. As ongoing research continues to uncover new applications for this compound, its importance in drug discovery is set to grow further.

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